2-(2-Aminoethyl)pyrimidin-4-amine
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Overview
Description
2-(2-Aminoethyl)pyrimidin-4-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with an aminoethyl group at the 2-position and an amino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)pyrimidin-4-amine typically involves the reaction of pyrimidine derivatives with appropriate amines. One common method involves the reaction of 2-chloropyrimidine with ethylenediamine under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the aminoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(2-Aminoethyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential as an antitumor or antimicrobial agent.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino groups can form hydrogen bonds or ionic interactions with target molecules, influencing their function. Additionally, the pyrimidine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Lacks the aminoethyl group, making it less versatile in forming derivatives.
4-Aminopyrimidine: Similar structure but without the aminoethyl group, limiting its applications.
2-(2-Aminoethyl)pyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to different chemical properties.
Uniqueness
2-(2-Aminoethyl)pyrimidin-4-amine is unique due to the presence of both an aminoethyl group and an amino group on the pyrimidine ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(2-aminoethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-3-1-6-9-4-2-5(8)10-6/h2,4H,1,3,7H2,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXRORDTIFUIBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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